molecular formula C8H10ClNO2 B13452743 5-Ethylpyridine-3-carboxylic acid hydrochloride

5-Ethylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B13452743
M. Wt: 187.62 g/mol
InChI Key: DUZCRJUOYMGYFC-UHFFFAOYSA-N
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Description

5-Ethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylpyridine-3-carboxylic acid hydrochloride typically involves the reaction of 5-ethylpyridine-3-carboxylic acid with hydrochloric acid. The process can be carried out under reflux conditions to ensure complete reaction. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethylpyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Ethylpyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.

    5-Methylpyridine-3-carboxylic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.

    5-Propylpyridine-3-carboxylic acid: Has a longer alkyl chain, influencing its interaction with biological targets.

Uniqueness

5-Ethylpyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can enhance its hydrophobic interactions, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

5-ethylpyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-2-6-3-7(8(10)11)5-9-4-6;/h3-5H,2H2,1H3,(H,10,11);1H

InChI Key

DUZCRJUOYMGYFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)C(=O)O.Cl

Origin of Product

United States

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